stannane CAS No. 110655-72-6](/img/structure/B14310872.png)

[(4-Chlorobenzoyl)oxy](tricyclohexyl)stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

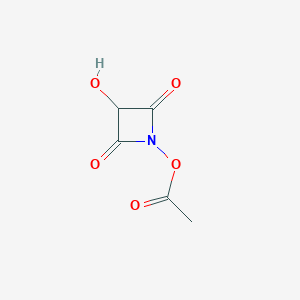

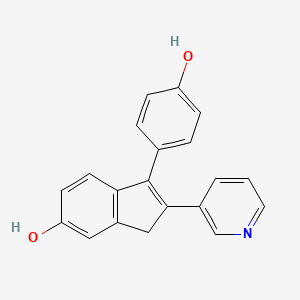

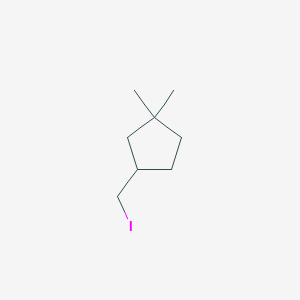

(4-Chlorobenzoyl)oxystannane, also known as (4-chlorobenzoate)tricyclohexylstannane, is a chemical compound that combines an organic benzoyl group with an organotin moiety. Let’s break down its components:

Benzoyl Group (C₆H₅CO-): The benzoyl group consists of a phenyl ring (C₆H₅) attached to a carbonyl group (C=O). It imparts aromatic and acidic properties to the compound.

Tricyclohexylstannane (Sn(C₆H₁₁)₃): This organotin compound features three cyclohexyl groups bonded to a central tin atom. It serves as the stannane component.

Preparation Methods

Synthetic Routes:: The synthesis of (4-Chlorobenzoyl)oxystannane involves the reaction between 4-chlorobenzoic acid and tricyclohexyltin chloride. The reaction proceeds as follows:

4-Chlorobenzoic acid+Tricyclohexyltin chloride→(4-Chlorobenzoyl)oxy(tricyclohexyl)stannane

Reaction Conditions::- Solvent: Typically, an organic solvent like dichloromethane or toluene is used.

- Temperature: The reaction occurs at room temperature or under mild heating.

- Catalyst: No specific catalyst is required.

Industrial Production:: Industrial-scale production methods involve scaling up the laboratory synthesis. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

Hydrolysis: (4-Chlorobenzoyl)oxystannane can undergo hydrolysis in aqueous or alcoholic solutions, yielding 4-chlorobenzoic acid and tricyclohexyltin hydroxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles (e.g., amines, alcohols).

- Hydrolysis: Water or alcoholic solutions (e.g., methanol, ethanol).

- Substitution: Nucleophiles (e.g., amines, alcohols).

- Hydrolysis: 4-chlorobenzoic acid and tricyclohexyltin hydroxide.

- Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Organotin Chemistry: (4-Chlorobenzoyl)oxystannane contributes to the study of organotin compounds, which find applications in catalysis, materials science, and biochemistry.

Biological Research: Researchers explore its interactions with biological systems, including potential antitumor or antimicrobial effects.

Mechanism of Action

- The exact mechanism remains an active area of research. It likely involves interactions with cellular components, affecting gene expression or enzyme activity.

Comparison with Similar Compounds

- Similar compounds include other organotin derivatives, such as tricyclohexyltin chloride and tricyclohexyltin hydride.

Properties

CAS No. |

110655-72-6 |

|---|---|

Molecular Formula |

C25H37ClO2Sn |

Molecular Weight |

523.7 g/mol |

IUPAC Name |

tricyclohexylstannyl 4-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |

InChI Key |

JORKMSSOAWZTJJ-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)

![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)

![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)

![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)